2138-Fold Higher Agonist Potency Than ATP at P2X Receptors in Rabbit Ear Artery
In isolated rabbit central ear artery, d-α,β-methylene ATP (d-α,β-meATP) exhibited a pA50 of 6.47 ± 0.04, making it 2138 times more potent than ATP and approximately 9 times more potent than l-β,γ-methylene ATP [1]. All compounds produced similar maximum responses, confirming full agonism [1]. The rank order of potency was: d-α,β-meATP > l-β,γ-meATP > d-β,γ-meATP ≥ 2-MeSATP > ATP [1].
| Evidence Dimension | Agonist potency (pA50) |
|---|---|
| Target Compound Data | pA50 = 6.47 ± 0.04 |
| Comparator Or Baseline | ATP (pA50 not explicitly reported; relative potency calculated as 1/2138 of α,β-meATP) |
| Quantified Difference | 2138-fold higher potency than ATP; approximately 9-fold higher than l-β,γ-methylene ATP |
| Conditions | Rabbit isolated central ear artery; concentration-response curves for contraction |
Why This Matters
This substantial potency advantage confirms that α,β-meATP, not ATP, is the required agonist for robust and selective activation of P2X receptors in vascular preparations, critical for reproducible pharmacological studies.
- [1] O'Connor, S. E., Wood, B. E., & Leff, P. (1990). Characterization of P2x‐receptors in rabbit isolated ear artery. British Journal of Pharmacology, 101(3), 640-644. View Source
